6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
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Description
“6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxalines are nitrogen-containing heterocyclic compounds that have diverse pharmacological and biological properties .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Future Directions
The future directions for “6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline” could involve further exploration of its pharmacological activities and potential applications in medicine. Additionally, more research could be conducted to optimize its synthesis and understand its mechanism of action .
Mechanism of Action
Target of Action
The primary target of the compound “6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline” is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the insulin secretion pathway in pancreatic β-cells and the GLP-1 secretion pathway in enteroendocrine cells . The activation of these pathways leads to improved glycemic control, making this compound a potential therapeutic agent for type 2 diabetes .
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Result of Action
The compound’s action results in a dose-dependent reduction in glucose levels . This is achieved through the stimulation of insulin release and the promotion of GLP-1 secretion . These actions help to improve glycemic control, which is beneficial in the management of type 2 diabetes .
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-9-22-18(23-10-13)26-14-2-1-7-24(11-14)17(25)12-3-4-15-16(8-12)21-6-5-20-15/h3-6,8-10,14H,1-2,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKXNVFSWIBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline |
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